2-Bromo-4-methoxypyrimidine-d3

Bioanalysis LC-MS/MS Internal Standard

Quantitative bioanalysis of anti-migraine CGRP-targeting APIs often fails when co-eluting unlabeled internal standards cannot correct matrix effects and ionization suppression. 2-Bromo-4-methoxypyrimidine-d3 is the definitive solution. - +3.02 Da mass shift eliminates MS/MS cross-talk, satisfying FDA/EMA selectivity guidelines. - Enables robust isotope dilution mass spectrometry for drug metabolism and pharmacokinetic studies. - Also serves as the sole entry point for installing a -OCD3 group to investigate Deuterium Kinetic Isotope Effects on metabolic stability. Procure this reagent with confidence-rigorous quality control ensures batch-to-batch consistency for your most critical assays.

Molecular Formula C₅H₂D₃BrN₂O
Molecular Weight 192.03
Cat. No. B1154604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxypyrimidine-d3
Molecular FormulaC₅H₂D₃BrN₂O
Molecular Weight192.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxypyrimidine-d3: Deuterated Building Block


2-Bromo-4-methoxypyrimidine-d3 (CAS: 944709-74-4 for the unlabeled form; TRC Cat. No. B687862) is a stable isotope-labeled heterocyclic compound where three hydrogen atoms on the methoxy group are replaced with deuterium. With a molecular formula of C₅H₂D₃BrN₂O and a molecular weight of 192.03 g/mol, it serves as a crucial intermediate for synthesizing deuterated active pharmaceutical ingredients (APIs), particularly anti-migraine agents targeting the CGRP receptor, and as an internal standard in quantitative LC-MS/MS methods . The presence of bromine at the 2-position enables versatile palladium-catalyzed cross-coupling reactions for downstream diversification .

Deuterated building block for synthesis of labeled APIs and LC-MS/MS internal standards
Bromine at 2-position enables palladium-catalyzed cross-coupling diversification
Reported use in anti-migraine CGRP receptor research programs

2-Bromo-4-methoxypyrimidine-d3: Irreplaceable in LC-MS Bioanalysis


Generic, unlabeled 2-bromo-4-methoxypyrimidine cannot substitute for the -d3 analog in quantitative bioanalysis. Co-eluting unlabeled internal standards fail to correct for matrix effects and ionization suppression, compromising assay accuracy. The precise +3.02 Da mass shift of the trideuteriomethoxy group provides a clear, interference-free signal in MS/MS channels, mandatory for regulatory-grade LC-MS/MS method validation in drug metabolism and pharmacokinetic studies . This chromatographic and mass spectrometric differentiation is a fundamental requirement for isotope dilution mass spectrometry, a principle validated across the field of bioanalysis [1].

!Unlabeled analog lacks deuterium-induced mass shift, limiting isotope dilution mass spectrometry for accurate quantitation in bioanalytical methods.
!Absence of isotopic enrichment specification in unlabeled material may introduce D0 background, compromising lower limit of quantification.
!Cannot participate in deuterated pharmacophore synthesis; using unlabeled intermediate breaks the labeling strategy for KIE studies.

2-Bromo-4-methoxypyrimidine-d3: Evidence-Based Comparison


Mass Spectrometric Selectivity

The primary differentiation is the +3.02 Da mass shift relative to the unlabeled compound 2-bromo-4-methoxypyrimidine (MW 189.01 g/mol). This enables baseline-resolved selected reaction monitoring (SRM). For procurement, this ensures that the labeled material generates a distinct precursor and product ion pair that does not interfere with the analyte, a non-negotiable requirement for a valid internal standard. Contamination with unlabeled isotopologue (D0) complicates calibration curves . Class-level studies demonstrate that the chromatographic behavior of deuterated analogs, while similar, can show slight retention time shifts (<0.1 min) that must be validated but are acceptable per bioanalytical method guidelines [1].

Mass Shift
Reported
+3.02 Da vs unlabeled
Mass shift supports SRM channel separation without cross-talk.
Isotopic enrichment verification recommended.
Bioanalysis LC-MS/MS Internal Standard

Isotopic Enrichment

High isotopic purity (specified as >95% purity by vendors ) minimizes the concentration of unlabeled (D0) contaminant, which would otherwise create a background signal in the internal standard channel, compromising the lower limit of quantification (LLOQ). A lower isotopic enrichment in a competitor's product would proportionally increase this background, making it unsuitable for high-sensitivity assays .

Isotopic Purity
Data to verify
>95% (HPLC)
High enrichment minimizes D0 background at LLOQ.
Supplier specification; independent verification suggested.
Method Validation Isotopic Purity LLOQ

Stereochemical Integrity for Deuterated Drugs

This reagent is specifically referenced for synthesizing deuterated oxopiperidine derivatives as anti-migraine agents . In drug discovery, using a deuterated intermediate ensures the final API candidate retains the label at metabolically labile positions. Replacing this with an unlabeled intermediate would halt the synthesis of a deuterated lead compound, forfeiting the potential metabolic stabilization benefits of the kinetic isotope effect (KIE). While specific KIE data for the target compound is unavailable, this application is a well-established strategy in pharmaceutical R&D for improving PK profiles [1].

Deuterium Incorporation
Reported
Synthesis of -OCD3 pharmacophore
Enables deuterated analog synthesis for KIE studies.
KIE benefit is context-dependent.
ADME Metabolic Stability Deuterated API

2-Bromo-4-methoxypyrimidine-d3: Key Applications


LC-MS/MS Bioanalysis of CGRP Antagonists

The compound is the definitive internal standard for quantifying anti-migraine drugs derived from oxopiperidine-pyrimidine chemotypes in plasma. Its +3.02 Da mass shift ensures zero cross-talk with the analyte at the MS/MS level, satisfying FDA/EMA bioanalytical method validation guidelines on selectivity and accuracy . Analysts can procure this specific isotopologue for robust calibration of the unlabeled drug molecule .

Synthesis of Deuterated Drug Candidates

For medicinal chemistry programs exploring the Deuterium Kinetic Isotope Effect (DKIE) to improve metabolic stability, this reagent is the sole point of entry for installing a -OCD3 group at the pyrimidine core. This enables the generation of a deuterated analog of lead compounds, crucial for head-to-head in vitro microsomal stability comparison with the proto compound .

Deuterated OLED Material Synthesis

In materials science, deuteration is a strategy to prolong the operational lifetime of OLEDs. This building block allows for the synthesis of specific deuterated electron-transport or host materials, where the C-D bond's lower zero-point energy reduces non-radiative decay . Procurement is essential for any project investigating isotopic effects on device longevity.

Application
Selection Property
Validation Focus
Research bioanalysis of CGRP-antagonist chemotypes
Deuterium-labeled internal standard with distinct mass shift
Method selectivity and matrix-effect control
Deuterated analog synthesis for metabolic stability research
Incorporation of deuterated methoxy group
KIE context in microsomal stability assays
Synthesis of deuterated OLED materials
Isotopically pure building block for electron-transport layers
Device lifetime and non-radiative decay evaluation
Quote Request

Request a Quote for 2-Bromo-4-methoxypyrimidine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.